3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c1-12-3-2-4-15(9-12)23-17-16(20-21-23)18(25)22(11-19-17)10-13-5-7-14(8-6-13)24(26)27/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHJOEXIVPFASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired triazolopyrimidine compound. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenylmethyl group, where nucleophiles such as amines or thiols replace the nitro group.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form various fused ring systems.
Common reagents and conditions used in these reactions include solvents like ethanol, acetonitrile, and dichloromethane, as well as catalysts such as palladium on carbon or copper(I) iodide .
Scientific Research Applications
3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to active sites of enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit the activity of kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazolo-pyrimidinone derivatives:
Key Structural and Functional Insights:
Substituent Effects: Electron-Withdrawing Groups: The nitro group in the target compound and the chlorine in ’s derivative may enhance electrophilic reactivity, influencing binding to biological targets . Hydrogen Bonding: The hydroxyl group in ’s compound likely enhances solubility and target affinity compared to nitro or methyl substituents .
Biological Activity Trends :
- Compounds with nitro (target compound, ) or chloro () groups are frequently associated with antimicrobial or anticancer activity.
- Piperazinyl () and fluorobenzyl () moieties suggest CNS or kinase-targeting applications, though explicit data are lacking .
Synthesis and Characterization :
- Common methods include cyclocondensation (e.g., ’s synthesis via nucleophilic substitution) and X-ray crystallography for structural validation (e.g., ’s R factor = 0.082) .
- The target compound’s synthesis might parallel these routes, leveraging nitro-group introduction via nitration or substitution .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this triazolopyrimidine derivative, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclization of substituted pyrimidine precursors with triazole-forming reagents. Key steps include:
- Substitution reactions to introduce the 3-methylphenyl and 4-nitrobenzyl groups .
- Cyclization under acidic or basic conditions using catalysts like Cu(I) for triazole ring formation .
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization .
- Optimization : Adjust solvent polarity (DMF vs. THF), temperature (60–120°C), and stoichiometric ratios of precursors to maximize yield (reported 40–65% in analogs) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton splitting patterns .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ expected at m/z 417.12) .
- X-ray crystallography (if crystals form) to resolve bond angles and confirm fused triazole-pyrimidine geometry .
Q. What are the key physicochemical properties relevant to its biological activity?
- Properties :
- Solubility : Poor aqueous solubility (logP ~3.5 predicted); requires DMSO or ethanol for in vitro studies .
- pKa : The pyrimidinone carbonyl (pKa ~8.5) and nitro group (electron-withdrawing) influence reactivity .
- Methodology : Use shake-flask experiments for solubility and potentiometric titration for pKa determination .
Q. How is preliminary biological activity screening conducted for this compound?
- Assays :
- Enzyme inhibition : Test against kinases or phosphodiesterases (common targets for triazolopyrimidines) at 1–100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Dose-response curves to evaluate potency and selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step?
- Approach :
- Design of Experiments (DoE) : Vary temperature, catalyst loading (e.g., CuI), and solvent polarity to identify optimal parameters .
- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .
- Statistical modeling (e.g., ANOVA) to resolve interactions between variables .
Q. How can contradictory data in biological activity (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Strategies :
- Comparative pharmacokinetics : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability .
- Structure-activity relationship (SAR) : Synthesize analogs with modified nitro/methyl groups to isolate active pharmacophores .
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate target engagement .
Q. What computational methods predict interactions between this compound and target enzymes?
- Methods :
- Molecular docking (AutoDock, Schrödinger) to model binding poses in kinase ATP-binding pockets .
- MD simulations (GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories .
- Free-energy perturbation (FEP) to quantify binding energy contributions of nitro and methyl groups .
Q. How can researchers address instability of this compound under physiological pH conditions?
- Solutions :
- Stress testing : Expose to pH 1.2 (gastric) and 7.4 (blood) buffers; monitor degradation via HPLC .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve stability .
- Lyophilization : Formulate as a lyophilized powder with cyclodextrins for enhanced shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
